molecular formula C16H16BrN3O3 B3001616 3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine CAS No. 2380085-86-7

3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine

Cat. No.: B3001616
CAS No.: 2380085-86-7
M. Wt: 378.226
InChI Key: NCAAXPVDCWDQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine is a complex organic compound that features a pyrrolidine ring, a bromopyridine moiety, and a methoxypyridine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine typically involves multiple steps, starting with the preparation of the bromopyridine and pyrrolidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the methoxypyridine group.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine involves its interaction with specific molecular targets in biological systems. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity, while the methoxypyridine group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-2-methoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyridine group differentiates it from other similar compounds, potentially offering unique pharmacological profiles and applications.

Properties

IUPAC Name

[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3/c1-22-15-12(3-2-6-19-15)16(21)20-8-5-11(10-20)23-14-4-7-18-9-13(14)17/h2-4,6-7,9,11H,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAAXPVDCWDQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.